N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine
Overview
Description
N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine is a useful research compound. Its molecular formula is C30H22BrN and its molecular weight is 476.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymerization Catalysts
N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine serves as a precursor or catalyst in polymerization processes. Its derivatives have been employed in the synthesis of polymers with potential applications in optoelectronic devices. For instance, the polymerization of 4-bromo-4′-ethynyl biphenyl using palladium salts highlights the use of related compounds in producing polymers with reasonable thermal stability, which are predominantly insoluble materials (Trumbo & Marvel, 1987).
Amination Reactions
The compound has also found utility in amination reactions of aryl halides with nitrogen-containing reagents, mediated by palladium/imidazolium salt systems. These reactions are crucial for the synthesis of benzophenone imines and primary amines, demonstrating the role of related compounds in facilitating complex organic syntheses (Grasa, Viciu, Huang, & Nolan, 2001).
Synthesis of Optoelectronic Materials
N-(4-Bromophenyl)-N,N-bis(1,1'-biphenyl-4-yl)amine and its derivatives are instrumental in the development of materials for optoelectronic applications. The synthesis of N,N-Diarylthiophen-2-amine units, for example, is of great interest for creating optoelectronic devices, showcasing the relevance of such compounds in advancing materials science for technology applications (Chmovzh & Rakitin, 2021).
Catalysis in Coupling Reactions
This compound is also key in catalyzing various coupling reactions, including Heck, Suzuki, and Sonogashira-Hagihara couplings, as well as amination reactions. The bis(pyrimidine)-based palladium catalysts, derived from N,N-bis(pyrimid-2-yl)amine, underscore the compound's utility in facilitating a broad range of chemical transformations, essential for synthesizing complex organic molecules (Buchmeiser, Schareina, Kempe, & Wurst, 2001).
Properties
IUPAC Name |
N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN/c31-27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIECQCKYNJTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466389 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499128-71-1 | |
Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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